![molecular formula C20H17Cl2N3O B2492090 (4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B2492090.png)
(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
Übersicht
Beschreibung
ML189 is a small molecule drug that functions as an inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the proper folding, stability, and function of many proteins, including those that regulate cell growth and survival. Inhibiting heat shock protein 90 can disrupt these processes, making ML189 a potential therapeutic agent for treating diseases such as cancer and infectious diseases .
Vorbereitungsmethoden
The synthesis of ML189 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While the exact synthetic route for ML189 is proprietary, general methods for preparing similar small molecule inhibitors often include:
Formation of the core structure: This typically involves the use of organic halides and metal catalysts to form carbon-carbon bonds.
Functional group modifications: Various functional groups are introduced or modified using reagents such as acids, bases, and oxidizing or reducing agents.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for small molecule drugs like ML189 often involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
ML189 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen. Übliche Reagenzien sind Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion.
Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Beispielsweise können Halogenierungsreaktionen Halogenatome in das Molekül einführen.
Addition und Eliminierung: Diese Reaktionen beinhalten die Addition oder Entfernung kleiner Moleküle wie Wasser oder Wasserstoff. Saure oder basische Bedingungen werden oft verwendet, um diese Reaktionen zu erleichtern.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
ML189 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Rolle von Hitzeschockprotein 90 in verschiedenen biochemischen Signalwegen.
Biologie: In zellbasierten Assays zur Untersuchung der Auswirkungen der Hemmung von Hitzeschockprotein 90 auf das Zellwachstum und das Überleben.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Krankheiten wie Krebs und Infektionskrankheiten.
Industrie: In der Entwicklung neuer Medikamente, die auf Hitzeschockprotein 90 und verwandte Signalwege abzielen.
5. Wirkmechanismus
ML189 übt seine Wirkung aus, indem es an die ATP-Bindungsdomäne von Hitzeschockprotein 90 bindet und so dessen Chaperonaktivität hemmt. Dies führt zur Destabilisierung und Degradation von Client-Proteinen, die auf Hitzeschockprotein 90 für ihre Stabilität und Funktion angewiesen sind. Die Hemmung von Hitzeschockprotein 90 kann mehrere Signalwege stören, die am Zellwachstum, dem Überleben und der Stressantwort beteiligt sind, wodurch ML189 zu einem starken Inhibitor der Krebszellproliferation und des Überlebens von Krankheitserregern wird .
Wirkmechanismus
ML189 exerts its effects by binding to the ATP-binding domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on heat shock protein 90 for their stability and function. The inhibition of heat shock protein 90 can disrupt multiple signaling pathways involved in cell growth, survival, and stress response, making ML189 a potent inhibitor of cancer cell proliferation and pathogen survival .
Vergleich Mit ähnlichen Verbindungen
ML189 ist unter den Inhibitoren von Hitzeschockprotein 90 aufgrund seiner spezifischen Bindungsaffinität und Selektivität für die ATP-Bindungsdomäne von Hitzeschockprotein 90 einzigartig. Ähnliche Verbindungen sind:
Geldanamycin: Ein Naturstoff, der auch Hitzeschockprotein 90 hemmt, aber eine andere Bindungsart und chemische Struktur aufweist.
17-AAG (17-Allylamino-17-Desmethoxygeldanamycin): Ein Derivat von Geldanamycin mit verbesserten pharmakologischen Eigenschaften.
NVP-AUY922: Ein synthetischer Hitzeschockprotein 90-Inhibitor mit hoher Potenz und Selektivität.
Die einzigartige chemische Struktur und die Bindungseigenschaften von ML189 machen es zu einem wertvollen Werkzeug, um die Funktion von Hitzeschockprotein 90 zu untersuchen und neue therapeutische Wirkstoffe zu entwickeln, die auf dieses Protein abzielen.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-15-3-1-14(2-4-15)20(26)25-11-9-24(10-12-25)19-7-8-23-18-13-16(22)5-6-17(18)19/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYTXOPXLXAKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2492010.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
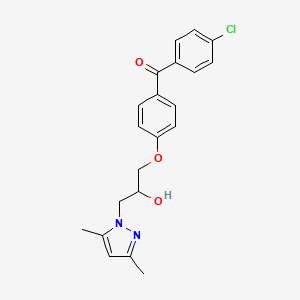
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
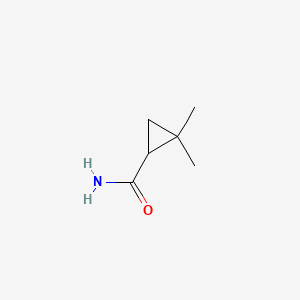

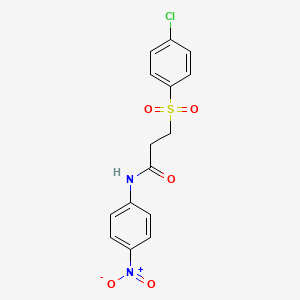
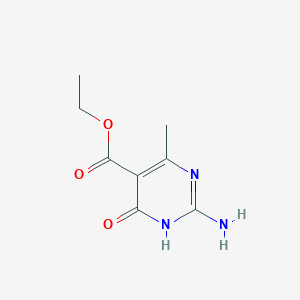


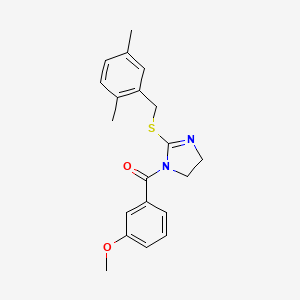
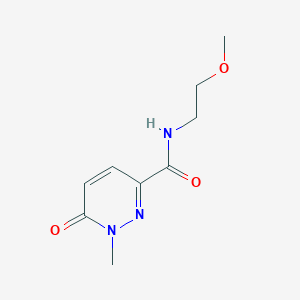
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
